
2-(2,4-dichlorophenoxy)-N-propylpropanamide
Overview
Description
2-(2,4-dichlorophenoxy)-N-propylpropanamide is a chemical compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture to control broadleaf weeds. The compound is known for its effectiveness in targeting specific plant species while leaving crops relatively unharmed.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-propylpropanamide typically involves the reaction of 2,4-dichlorophenol with propionyl chloride to form 2,4-dichlorophenoxypropionyl chloride. This intermediate is then reacted with propylamine to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction is typically carried out at elevated temperatures and pressures to increase the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-propylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-propylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of phenoxy herbicides.
Biology: Investigated for its effects on plant growth and development.
Medicine: Explored for potential therapeutic applications due to its structural similarity to certain bioactive compounds.
Industry: Utilized in the formulation of herbicides and pesticides for agricultural use
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-propylpropanamide involves its uptake by plant cells, where it mimics natural plant hormones known as auxins. This leads to uncontrolled cell division and growth, ultimately causing the death of the plant. The compound targets specific molecular pathways involved in cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid: Another widely used phenoxy herbicide with similar herbicidal properties.
2,4,5-trichlorophenoxyacetic acid: Known for its use in defoliants.
2-methyl-4-chlorophenoxyacetic acid: Used in agriculture for weed control.
Uniqueness
2-(2,4-dichlorophenoxy)-N-propylpropanamide is unique due to its specific structural modifications, which enhance its selectivity and effectiveness as a herbicide. Its ability to target specific plant species while minimizing damage to crops makes it a valuable tool in modern agriculture .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-propylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO2/c1-3-6-15-12(16)8(2)17-11-5-4-9(13)7-10(11)14/h4-5,7-8H,3,6H2,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUROGLZWZSCPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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